
Acetic acid;propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;propane-1,3-diamine, also known as propane-1,3-diamine diacetate, is a compound formed by the combination of acetic acid and propane-1,3-diamine. Propane-1,3-diamine is a diamine with the formula C3H10N2, and acetic acid is a simple carboxylic acid with the formula CH3COOH. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Amination of Acrylonitrile: Propane-1,3-diamine can be synthesized by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.
Direct Reaction: The compound can be prepared by the direct reaction of acetic acid with propane-1,3-diamine under controlled conditions to form the diacetate salt.
Industrial Production Methods
Industrial production of propane-1,3-diamine involves the large-scale amination of acrylonitrile followed by hydrogenation. The resulting propane-1,3-diamine is then reacted with acetic acid to form the diacetate salt. This process is carried out in reactors with precise temperature and pressure control to ensure high yield and purity.
化学反応の分析
Types of Reactions
Condensation Reactions: Propane-1,3-diamine can undergo condensation reactions with carboxylic acids to form amides.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Condensation with Carboxylic Acids: This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amides.
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in the presence of a base.
Major Products
Amides: Formed from the condensation of propane-1,3-diamine with carboxylic acids.
Substituted Amines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Building Blocks: Propane-1,3-diamine is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology and Medicine
Antimicrobial Agents: Acetic acid is known for its antimicrobial properties and is used in treating infections.
Industry
Textile Finishing: Used in the synthesis of compounds for textile finishing.
作用機序
The mechanism of action of acetic acid;propane-1,3-diamine involves the interaction of its amino groups with various molecular targets. In condensation reactions, the amino groups react with carboxylic acids to form amides, which are stable and have various applications . The antimicrobial action of acetic acid is due to its ability to lower the pH and disrupt microbial cell membranes .
類似化合物との比較
Similar Compounds
1,2-Diaminopropane: Isomeric with propane-1,3-diamine but with amino groups on adjacent carbon atoms.
Ethylenediamine: Another diamine with two amino groups on adjacent carbon atoms.
Uniqueness
Propane-1,3-diamine is unique due to the positioning of its amino groups, which allows for specific reactivity and applications in the synthesis of heterocycles and coordination complexes .
特性
CAS番号 |
69112-70-5 |
|---|---|
分子式 |
C7H18N2O4 |
分子量 |
194.23 g/mol |
IUPAC名 |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c4-2-1-3-5;2*1-2(3)4/h1-5H2;2*1H3,(H,3,4) |
InChIキー |
SNDGSXYUWAVQDK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C(CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


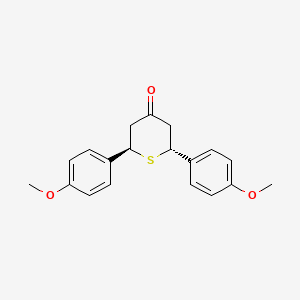

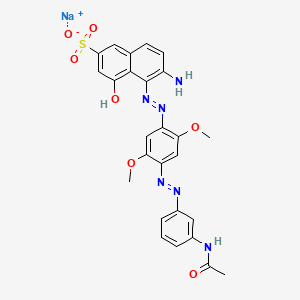
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
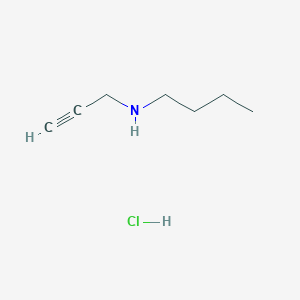
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
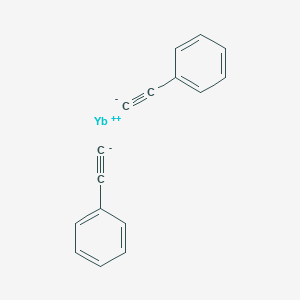

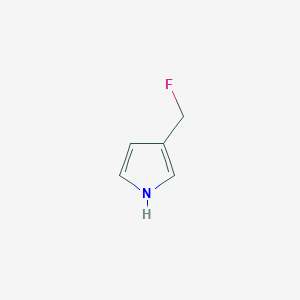
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)


